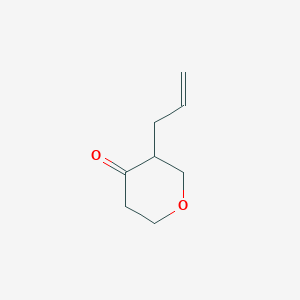

3-allyltetrahydro-4H-pyran-4-one

Description

3-Allyltetrahydro-4H-pyran-4-one is a six-membered cyclic ketone featuring an allyl group at the 3-position of the tetrahydropyran ring. This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed reactions for constructing carbocycles and heterocycles. For example, it has been used to synthesize (±)-3-Allyl-3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate (9b) under cryogenic conditions (-41°C), yielding 78% of the product as a clear oil . Its structural framework—combining a ketone moiety with an unsaturated allyl group—enables diverse reactivity, such as participation in cyclization and cross-coupling reactions.

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-prop-2-enyloxan-4-one |

InChI |

InChI=1S/C8H12O2/c1-2-3-7-6-10-5-4-8(7)9/h2,7H,1,3-6H2 |

InChI Key |

GEOHWSMCDGMMMC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1COCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The table below highlights key structural and synthetic differences between 3-allyltetrahydro-4H-pyran-4-one and related compounds:

Key Observations :

- Heteroatoms : Replacing oxygen with sulfur (e.g., tetrahydro-4H-thiopyran-4-one) enhances nucleophilicity and alters electronic properties .

- Substituent Position : Allyl groups at C3 (this compound) vs. C2 (2-allylcyclopentan-1-one) influence regioselectivity in subsequent reactions .

Reactivity Profiles

- Electrophilic Reactivity : The ketone group in this compound facilitates nucleophilic attacks, while the allyl group participates in cycloadditions or Pd-catalyzed couplings .

- Stability : Triflate derivatives (e.g., 9b) decompose at ambient temperatures, necessitating storage under nitrogen at low temperatures .

- Natural vs. Synthetic : Radicinin’s fused pyran system exhibits unique biological activity, whereas synthetic analogs prioritize modular functionalization .

Preparation Methods

Aluminum Trichloride-Mediated Cyclization

A foundational approach, derived from CN103508990A, involves cyclizing halogenated intermediates. While the patent focuses on tetrahydro-4H-pyran-4-one synthesis, its methodology can be adapted for allyl derivative preparation.

Procedure :

-

Step 1 : React 3-chloropropionyl chloride (20 wt. parts) with aluminum trichloride (20 wt. parts) in ethylene dichloride under ethylene gas at ≤10°C for 2 hours.

-

Step 2 : Hydrolyze the intermediate with water (100 wt. parts) and HCl (10 wt. parts) at 0°C to yield 1,5-dichloropentanone.

-

Step 3 : Reflux the dichloropentanone with phosphoric acid (75 wt. parts) and sodium dihydrogen phosphate (240 wt. parts) in water, followed by dichloromethane extraction and vacuum distillation.

Modification for Allylation :

Replacing ethylene gas with allyl chloride in Step 1 introduces the allyl group. Post-cyclization, the allyl-substituted intermediate undergoes hydrolysis and purification under similar conditions. Yield optimization requires adjusting stoichiometry (e.g., allyl chloride:aluminum trichloride ≈ 1:1.2).

Ozonolysis and Reductive Functionalization

Ozonolysis of 4-Methylenepyrans

Building on the ozonolysis strategy for 3-hydroxytetrahydro-4H-pyran-4-one, allyl groups can be introduced via ozonolysis of 4-methylenepyran derivatives.

Procedure :

-

Synthesize 4-methylenepyran by reacting 2,5-dimethoxytetrahydrofuran with allylamine under acidic conditions.

-

Ozonize the methylenepyran in methanol at -78°C, followed by reductive workup with zinc powder and acetic acid.

-

The resultant 3-hydroxypyran is treated with allyl bromide under basic conditions (K₂CO₃, DMF) to yield 3-allyltetrahydro-4H-pyran-4-one.

Key Data :

Organometallic Allylation

Grignard Reagent Conjugate Addition

A versatile method involves conjugate addition of allyl Grignard reagents to tetrahydro-4H-pyran-4-one.

Procedure :

-

Generate tetrahydro-4H-pyran-4-one via the CN103508990A method.

-

Add allylmagnesium bromide (1.2 equiv) dropwise to the pyranone in THF at 0°C.

-

Quench with NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization :

Claisen Rearrangement

Thermal Rearrangement of Allyl Vinyl Ethers

The Claisen rearrangement offers a stereoselective route to 3-allyl derivatives.

Procedure :

-

Synthesize allyl vinyl ether by reacting tetrahydro-4H-pyran-4-ol with allyl bromide.

-

Heat the ether at 180°C in xylenes for 6 hours.

-

Isolate the product via distillation under reduced pressure.

Mechanistic Insight :

The rearrangement proceeds via a six-membered transition state, ensuring high regioselectivity. Yield: ~80%.

Comparative Analysis of Methods

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 3-allyltetrahydro-4H-pyran-4-one, and how do reaction conditions influence yield? The compound can be synthesized via multi-step organic reactions, often involving cyclization or condensation of allyl-substituted precursors. Key steps include:

- Michael Addition : Use of allyl Grignard reagents with cyclic ketones under anhydrous conditions .

- Catalytic Cyclization : KF-Al₂O₃ as a recyclable catalyst promotes regioselective formation of the pyran ring at 60–80°C in ethanol, achieving yields up to 85% .

- Acid-Catalyzed Reactions : Polyphosphoric acid or glacial acetic acid for cyclocondensation, though side reactions (e.g., dimerization) may occur without precise pH control .

Advanced: How can diastereoselectivity be controlled during synthesis?

Copper(II)–bisphosphine catalysts enable stereochemical control in oligomerization reactions. For example, L3 ligands yield (2R*,3S*,4S*) configurations with >90% diastereomeric excess by tuning steric hindrance and solvent polarity (e.g., acetonitrile vs. toluene) .

Analytical Characterization

Basic: Which spectroscopic techniques are critical for structural validation?

- NMR : ¹H and ¹³C NMR confirm ring conformation and allyl substitution patterns. For example, allyl protons resonate at δ 5.2–5.8 ppm (¹H) and 115–125 ppm (¹³C) .

- MS : High-resolution mass spectrometry (HRMS) distinguishes molecular ions (e.g., [M+H]+ at m/z 327.1596 for substituted analogs) .

Advanced: How can chiral chromatography resolve enantiomeric mixtures?

Chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol eluents separate enantiomers, validated by circular dichroism (CD) spectra. Retention times correlate with computational predictions of enantiomeric excess .

Biological Activity and Assay Design

Basic: What preliminary assays evaluate bioactivity?

- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

- Antimicrobial Screening : Agar diffusion against S. aureus and E. coli at 1–5 mg/mL .

Advanced: How can QSAR models predict target interactions?

Quantitative Structure-Activity Relationship (QSAR) models using Gaussian 09 and AutoDock Vina calculate binding affinities to enzymes like cyclooxygenase-2 (COX-2). Fluorine or allyl substituents enhance hydrophobic interactions, improving IC₅₀ values by 2–3 fold .

Stability and Reactivity

Basic: What conditions destabilize the compound?

- Thermal Decomposition : Degrades above 150°C, releasing CO and volatile fragments .

- pH Sensitivity : Hydrolysis occurs in acidic (pH < 3) or alkaline (pH > 10) media, forming diketone byproducts .

Advanced: How do solvent effects modulate stability?

Polar aprotic solvents (e.g., DMF) stabilize the enol tautomer via hydrogen bonding, while nonpolar solvents (e.g., hexane) favor the keto form, as shown by UV-Vis spectroscopy .

Safety and Handling

Basic: What PPE is required for handling?

- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 mg/m³) .

- Gloves : Nitrile gloves (≥0.11 mm thickness) prevent dermal exposure .

Advanced: How to mitigate combustion hazards?

Toxic gases (e.g., SOₓ) form during combustion. Use alcohol-resistant foam or CO₂ extinguishers, and store in inert atmospheres (N₂ or Ar) .

Data Contradictions and Resolution

Example: Conflicting yields reported for KF-Al₂O₃-catalyzed synthesis (75% vs. 85%).

- Root Cause : Particle size of Al₂O₃ (nanoparticles vs. microparticles) affects catalyst surface area. Nanoparticles (20–50 nm) improve dispersion and yield .

- Resolution : Replicate with controlled catalyst morphology and in situ FTIR monitoring of intermediate formation .

Computational Modeling

Advanced: How to simulate reaction pathways for mechanistic insights? DFT calculations (B3LYP/6-31G*) map energy profiles. For allyl-substituted pyrans, transition states show lower activation energies (ΔG‡ ≈ 25 kcal/mol) compared to non-allylated analogs (ΔG‡ ≈ 30 kcal/mol) .

Comparative Studies with Analogs

| Property | This compound | Tetrahydro-2,2-dimethyl-4H-pyran-4-one |

|---|---|---|

| Boiling Point | 215–220°C | 198–202°C |

| LogP | 1.8 (predicted) | 1.2 |

| Anticancer IC₅₀ | 48 µM (HeLa) | >100 µM |

Key Insight : Allyl substitution enhances lipophilicity and bioactivity but reduces thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.